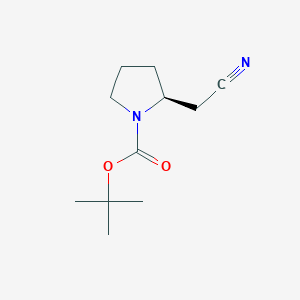

(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

概要

説明

(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a chemical compound commonly used as an intermediate in organic synthesis. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a cyanomethyl substituent. This compound is of interest due to its utility in the synthesis of various pharmaceuticals and fine chemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-2-(cyanomethyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.

化学反応の分析

Hydrolysis Reactions

The Boc-protecting group undergoes selective hydrolysis under acidic or basic conditions to generate free pyrrolidine derivatives:

Acidic Hydrolysis

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Conditions : 0°C to room temperature, 2–3 hours

-

Product : (S)-2-(Cyanomethyl)pyrrolidine trifluoroacetate salt

Basic Hydrolysis

-

Reagents : Aqueous NaOH or LiOH

-

Conditions : Reflux in THF/water mixtures

-

Product : (S)-2-(Cyanomethyl)pyrrolidine (free base)

-

Application : Intermediate for further functionalization (e.g., peptide coupling)

Nucleophilic Substitution at the Cyanomethyl Group

The cyanomethyl group participates in nucleophilic displacement reactions, enabling C–C bond formation:

Key Insight : The cyanomethyl group’s electron-withdrawing nature enhances the leaving-group ability of adjacent substituents, facilitating SN2 mechanisms .

Radical-Mediated C–H Alkylation

The α-C–H bond adjacent to the pyrrolidine nitrogen undergoes selective alkylation via hydrogen atom transfer (HAT):

-

Catalyst : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photoredox catalyst)

-

Conditions : Visible light, MeCN, room temperature

-

Alkyl Source : Cyclohexene derivatives

-

Product : (S)-Tert-butyl 2-(cyclohexylmethyl)pyrrolidine-1-carboxylate

Mechanism : Polarity-matched HAT generates a nucleophilic α-amino radical, which couples with electrophilic alkyl radicals .

Reduction of the Nitrile Group

The cyanomethyl group can be reduced to primary amines or aldehydes:

| Reducing Agent | Conditions | Product | Yield | Application |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | (S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate | 88% | Bioactive amine synthesis |

| DIBAL-H | Toluene, –78°C | (S)-Tert-butyl 2-(formylmethyl)pyrrolidine-1-carboxylate | 75% | Aldehyde intermediates |

Note : Over-reduction to methyl groups is avoided by optimizing stoichiometry and temperature.

Cycloaddition Reactions

The nitrile group participates in [3+2] cycloadditions with azides:

-

Reagents : Sodium azide, NH₄Cl, DMF, 93°C

-

Product : (S)-Tert-butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate

-

Yield : 70–85%

Functional Group Interconversion

Cyanide to Carboxylic Acid :

-

Reagents : H₂O₂, K₂CO₃, H₂O/THF

-

Product : (S)-Tert-butyl 2-(carboxymethyl)pyrrolidine-1-carboxylate

-

Yield : 82%

-

Use : Precursor for ester or amide derivatives

Stability and Side Reactions

科学的研究の応用

Synthetic Applications

(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its unique structure allows for diverse chemical transformations, making it a valuable building block in organic chemistry.

Synthesis Techniques

The synthesis of this compound can be achieved through several methods, including:

- Reaction with tert-butyl chloroformate : This method involves reacting (S)-2-(cyanomethyl)pyrrolidine with tert-butyl chloroformate in the presence of a base like triethylamine, typically performed in dichloromethane at low temperatures to enhance yield and selectivity.

- Electrochemical methods : Recent advancements have introduced electrochemical carboamidation sequences that can yield cyclic β-amidoamine products, showcasing the versatility of this compound in synthetic pathways .

Research has indicated that this compound exhibits various biological activities, making it relevant for drug development.

Inhibition Studies

- The compound has been explored as an inhibitor for enzymes such as α-amylase and α-glucosidase, which are critical targets in managing diabetes by regulating carbohydrate metabolism .

- It has also shown potential as an antiviral, antibacterial, anticancer, antifungal, and antiulcer agent, indicating its broad therapeutic applicability.

Case Study 1: Diabetes Management

A study focused on pyrrolidine derivatives demonstrated that this compound exhibited significant inhibitory activity against α-glucosidase. This suggests its potential use in developing new antidiabetic medications aimed at controlling blood sugar levels .

Case Study 2: Anticancer Properties

Another research effort investigated the anticancer properties of pyrrolidine derivatives, highlighting that modifications to the cyanomethyl group can enhance cytotoxicity against cancer cell lines. The findings pointed towards the compound's ability to serve as a scaffold for designing novel anticancer agents.

作用機序

The mechanism of action of (S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate depends on its specific application. In general, the compound acts as a building block in the synthesis of more complex molecules. Its reactivity is primarily due to the presence of the ester and nitrile groups, which can undergo various chemical transformations to yield bioactive compounds. The molecular targets and pathways involved are specific to the final product synthesized from this intermediate .

類似化合物との比較

Similar Compounds

(S)-2-(cyanomethyl)pyrrolidine-1-carboxylate: Lacks the tert-butyl ester group.

(S)-Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate: Contains an amine group instead of a nitrile group.

(S)-Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: Contains a hydroxyl group instead of a nitrile group.

Uniqueness

(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is unique due to the presence of both the tert-butyl ester and cyanomethyl groups, which provide distinct reactivity and synthetic utility. This combination allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

生物活性

(S)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : Approximately 210.28 g/mol

- CAS Number : 142253-50-7

The compound features a pyrrolidine ring substituted at the 2-position with a cyanomethyl group and a tert-butyl ester group, which are critical for its reactivity and biological interactions.

The biological activity of this compound primarily revolves around its ability to interact with various biological targets, including enzymes and receptors. The cyanomethyl group enhances its binding affinity through hydrogen bonding and other interactions, influencing its pharmacological properties.

Biological Activities

Research indicates that this compound exhibits diverse biological activities, making it relevant for drug development. Notable activities include:

- Antiviral Activity : Preliminary studies suggest potential antiviral properties against various pathogens, though specific mechanisms remain to be elucidated.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, suggesting applications in cancer therapy .

- Antimicrobial Properties : It has been evaluated for antibacterial and antifungal activities, indicating its potential as a therapeutic agent against infections .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types, with IC values in the low micromolar range. This suggests that it may act through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study 2: Antiviral Screening

In another study focusing on antiviral properties, this compound was tested against HIV-1 integrase. The compound exhibited moderate inhibitory activity, with an IC value indicating potential as a lead compound for further development in HIV therapies .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, including reactions involving sodium azide and ammonium chloride in DMF under controlled conditions . Its role as an intermediate in the synthesis of more complex pharmaceuticals highlights its importance in organic chemistry.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiviral, Anticancer, Antimicrobial | Enzyme inhibition, receptor modulation |

| (R)-Tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate | Similar activities with potential differences due to chirality | Similar mechanisms but may vary in potency |

特性

IUPAC Name |

tert-butyl (2S)-2-(cyanomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-6,8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNDDHMLFYORQI-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。